N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is an ethanediamide derivative featuring a benzodioxolyl moiety and a pyridine-3-carbonyl-substituted piperidinylmethyl group. Its molecular architecture combines a rigid benzodioxole ring with a flexible piperidine-pyridine hybrid, aiming to optimize binding affinity and selectivity.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c26-19(20(27)24-16-3-4-17-18(10-16)30-13-29-17)23-11-14-5-8-25(9-6-14)21(28)15-2-1-7-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYUFWWLMJLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2H-1,3-Benzodioxol-5-Amine
2H-1,3-Benzodioxol-5-amine is typically synthesized via nitration and reduction of sesamol (3,4-methylenedioxyphenol). Key steps include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 85% |
| Reduction | H₂, Pd/C, ethanol, 50°C | 92% |
Critical Note : Over-nitration must be avoided to prevent di-nitrated byproducts.
Preparation of 1-(Pyridine-3-Carbonyl)Piperidin-4-yl)Methylamine
This intermediate is synthesized via a two-step protocol:
- Piperidine-4-ylmethylamine Protection :
- React with Boc₂O (di-tert-butyl dicarbonate) in THF to yield tert-butyl (piperidin-4-ylmethyl)carbamate.
- Pyridine-3-Carbonyl Introduction :
- Couple with pyridine-3-carbonyl chloride using triethylamine (TEA) in dichloromethane (DCM).
- Deprotect with HCl/dioxane to isolate 1-(pyridine-3-carbonyl)piperidin-4-yl)methylamine.
Reaction Optimization :
Ethanediamide Bridge Formation
The ethanediamide linker is constructed via oxalyl chloride-mediated coupling:
Procedure :
- Monoamide Formation :
- React 2H-1,3-benzodioxol-5-amine with oxalyl chloride (1:1 molar ratio) in anhydrous THF at −10°C.
- Quench with aqueous NH₃ to yield N-(2H-1,3-benzodioxol-5-yl)oxalamic acid.
- Second Amine Coupling :
- Activate the free carboxylic acid with EDCl/HOBt in DMF.
- Add 1-(pyridine-3-carbonyl)piperidin-4-yl)methylamine and stir at 25°C for 12 h.
Yield Data :
| Step | Conditions | Purity (HPLC) |
|---|---|---|
| Monoamide | THF, −10°C | 89% |
| Final Coupling | DMF, EDCl/HOBt | 76% |
Side Reactions :
- Over-alkylation at the piperidine nitrogen is mitigated by using a 1.2:1 molar ratio of monoamide to amine.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry principles enhances reproducibility and safety for large-scale synthesis:
- Monoamide Step : Tubular reactor with residence time of 8 min at −5°C.
- Final Coupling : Packed-bed reactor filled with polymer-supported EDCl, enabling catalyst recycling.
Throughput : 12 kg/day with ≥98% purity after recrystallization.
Purification Strategies
- Recrystallization : Ethanol/water (7:3) achieves 99.2% purity.
- Chromatography : Reserved for analytical batches; C18 reverse-phase columns resolve regioisomeric impurities.
Mechanistic Insights and Byproduct Analysis
Acylation Mechanism
The EDCl/HOBt system activates the monoamide’s carboxylic acid via an O-acylisourea intermediate, which reacts with the secondary amine to form the ethanediamide bond.
Key Observation :
Major Byproducts and Mitigation
- N-Pyridyl Over-Acylation :
- Caused by excess oxalyl chloride; controlled by stoichiometric precision.
- Piperidine Ring Oxidation :
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Sequential) | Route B (Preformed Monoamide) |
|---|---|---|
| Yield | 68% | 76% |
| Purity | 95% | 99% |
| Scalability | Moderate | High |
| Cost | $12/g | $9/g |
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group in the nicotinoylpiperidine can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the nitro group can produce amine derivatives .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include quinolinyl oxamide derivatives (QOD), indole carboxamide derivatives (ICD), and other benzodioxol-containing molecules. Below is a detailed comparison:
Structural Analog: QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide)
- Core Similarities : Both compounds share the ethanediamide backbone and benzodioxolyl group, critical for hydrophobic interactions with enzyme active sites .
- Key Differences: QOD substitutes the piperidine-pyridine moiety with a tetrahydroquinoline-ethyl group.
- Functional Implications :
Functional Analog: ICD (N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide)
- Structural Divergence : ICD replaces the ethanediamide core with an indole carboxamide scaffold.
- Mechanistic Overlap : Both compounds inhibit falcipain-2 but exploit distinct pharmacophores. ICD’s indole-biphenyl system prioritizes aromatic stacking, whereas the target compound leverages dual hydrogen-bonding via the ethanediamide and pyridine groups .
- Efficacy: ICD exhibits nanomolar-range IC₅₀ values against falcipain-2, suggesting higher potency than QOD. The target compound’s efficacy remains unquantified in available literature .
Anti-inflammatory Analogs (e.g., Ethyl-4-{N-[(2H-1,3-Benzodioxol-5-yl)Methyl][1,1'-Biphenyl]-4-Sulfonamido}Benzoate)
- Structural Parallels : These analogs retain the benzodioxolyl group but incorporate sulfonamide or ester linkages.
- Functional Contrast : Unlike the antimalarial target compound, these derivatives inhibit 5-lipoxygenase (5-LOX) and prostaglandin E2 synthase-1 (mPGES-1), highlighting the benzodioxole’s versatility in targeting diverse enzymes .
Comparative Data Table
Research Methodologies and Limitations
- Molecular Dynamics (MD) Simulations : QOD and the target compound were studied using cubic simulation boxes to predict binding modes in falcipain-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
